Home > Products > Screening Compounds P73016 > Dexketoprofen trometamol
Dexketoprofen trometamol -

Dexketoprofen trometamol

Catalog Number: EVT-8041356
CAS Number:
Molecular Formula: C20H25NO6
Molecular Weight: 375.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Dexketoprofen trometamol is classified as a nonsteroidal anti-inflammatory drug (NSAID). It is the water-soluble salt of the dextrorotatory enantiomer of ketoprofen, which is a racemic mixture used for its analgesic and anti-inflammatory effects. The dextrorotatory enantiomer, known as S(+)-ketoprofen, exhibits significant activity in inhibiting prostaglandin synthesis, while the R(-)-enantiomer lacks such activity . Dexketoprofen trometamol is utilized in various formulations for treating pain and inflammation due to its enhanced solubility and bioavailability compared to racemic ketoprofen.

Synthesis Analysis

The synthesis of dexketoprofen trometamol involves several key steps. A notable method includes the preparation of crude dexketoprofen salt followed by purification processes. According to a patent detailing its synthesis, the process begins with the reaction of ketoprofen with tromethamine under controlled conditions to yield dexketoprofen trometamol. The process typically requires specific temperatures and pH levels to ensure optimal yield and purity .

Key Parameters:

  • Temperature: Controlled heating during synthesis.
  • pH: Maintenance of optimal pH levels to facilitate reaction.
  • Purification: Utilization of techniques such as crystallization or chromatography to isolate the final product.
Molecular Structure Analysis

Dexketoprofen trometamol has a defined molecular structure characterized by its chemical formula C16H19O3NC_{16}H_{19}O_3N. The compound features a propanoic acid derivative with a benzoyl group attached. Its structural formula can be represented as follows:

Chemical Structure  2S 2 3 benzoylphenyl propanoic acid\text{Chemical Structure }\text{ 2S 2 3 benzoylphenyl propanoic acid}

Relevant Data:

  • Molecular Weight: Approximately 273.34 g/mol.
  • Chirality: The compound exhibits chirality due to the presence of asymmetric carbon atoms.
Chemical Reactions Analysis

Dexketoprofen trometamol undergoes various chemical reactions primarily related to its pharmacological activity. It can participate in conjugation reactions where it forms glucuronide metabolites that are excreted via urine. The absence of the R(-)-enantiomer in urine confirms that there is no bioinversion occurring in humans .

Key Reactions:

  • Conjugation: Forms acyl-glucuronoconjugates.
  • Hydrolysis: Involves breakdown into active metabolites under physiological conditions.
Mechanism of Action

The mechanism of action of dexketoprofen trometamol primarily involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), leading to decreased synthesis of prostaglandins. This action results in reduced inflammation and pain perception. The rapid absorption profile allows for quick onset of analgesic effects, making it effective for acute pain management.

Relevant Data:

  • Bioavailability: Similar to racemic ketoprofen but with faster absorption rates.
  • Plasma Protein Binding: Strongly bound to plasma proteins, particularly albumin.
Physical and Chemical Properties Analysis

Dexketoprofen trometamol exhibits several notable physical and chemical properties:

PropertyValue
SolubilityFreely soluble in water
Melting PointApproximately 150°C
pH Range6.5 - 7.5
StabilityStable under normal conditions

These properties contribute to its formulation as an injectable or oral medication.

Applications

Dexketoprofen trometamol is widely used in clinical settings for managing moderate to severe pain, particularly post-operative pain following dental procedures or surgeries. Its rapid onset and effective analgesic properties make it comparable to other NSAIDs like ibuprofen . Additionally, it has been explored in combination therapies for cancer patients to alleviate pain associated with tumor growth or treatment side effects .

Scientific Applications:

  • Pain Management: Effective in acute pain scenarios.
  • Combination Therapy: Used alongside other drugs for enhanced therapeutic effects.
  • Research Studies: Investigated for pharmacokinetics and efficacy in various clinical trials.
Enantiomer-Specific Pharmacological Mechanisms

Stereoselective Inhibition of Cyclooxygenase Isoforms

Dexketoprofen trometamol, the active (S)-(+)-enantiomer of ketoprofen, exerts its primary therapeutic effects through stereoselective inhibition of cyclooxygenase (COX) isoforms. This chiral compound demonstrates a 47-fold greater potency against COX-1 and COX-2 compared to its (R)-(-)-counterpart in purified enzyme systems, with half-maximal inhibitory concentrations (IC50) of 3.5 μM versus 294 μM in rat brain microsomes [2] [9]. While classified as a non-selective COX inhibitor, dexketoprofen exhibits moderate preferential inhibition of the inducible COX-2 isoform (IC50 = 0.024 μmol/L in guinea pig whole blood) over the constitutive COX-1 isoform, which governs its balanced anti-inflammatory and analgesic profile [1] [9]. The molecular basis for this enantioselectivity resides in the optimal spatial configuration of the (S)-(+)-form, which enhances binding affinity within the hydrophobic channel of COX enzymes, particularly through Van der Waals interactions with residue Val349 in COX-1 and Val523 in COX-2 [1].

Table 1: Stereoselective Inhibition of COX Isoforms by Ketoprofen Enantiomers

EnantiomerIC50 Rat Brain COX (μM)IC50 Human Monocyte COX-2 (nM)Relative Potency vs (R)-form
(S)-(+)-Dexketoprofen3.52-2547x
(R)-(-)-Ketoprofen294>10001x (Reference)
Racemic Ketoprofen5.8288x

Data synthesized from [2] [9]

The trometamol salt formulation critically enhances this stereoselective action by improving aqueous solubility (by 150-fold versus the free acid), enabling rapid absorption and attainment of effective plasma concentrations within 30 minutes post-administration. This pharmacokinetic advantage ensures prompt inhibition of prostaglandin synthesis at inflammatory sites [1] [6].

Chirality-Driven Modulation of Prostaglandin Biosynthesis Pathways

Beyond peripheral COX inhibition, dexketoprofen trometamol demonstrates chiral specificity in modulating central prostaglandin biosynthesis, significantly suppressing PGF production in rat brain fragments at nanomolar concentrations (IC50 = 6.2 nM). This central activity is profoundly stereoselective, as the (R)-enantiomer achieves less than 60% inhibition even at micromolar concentrations (1 μM) [2]. This differential arises from the inability of the (R)-enantiomer to efficiently penetrate the blood-brain barrier and engage cerebral COX pools, whereas dexketoprofen achieves central nervous system concentrations sufficient to inhibit hypothalamic prostaglandin E2 synthesis, thereby contributing to its antipyretic effects [1] [3].

Emerging evidence indicates additional chirality-dependent mechanisms:

  • Nitric Oxide Pathway Modulation: Dexketoprofen reverses mechanical allodynia in inflammatory pain models through inhibition of nitric oxide synthase isoforms. Pretreatment with the non-specific NOS inhibitor L-NAME (5 mg/kg) abolishes dexketoprofen's antinociceptive effects in murine orofacial formalin tests, confirming NO pathway involvement exclusive to the (S)-enantiomer [8] [10].
  • Serotonergic System Engagement: The antinociceptive effects are significantly attenuated by 5-HT3 receptor antagonism (tropisetron 0.5 mg/kg), indicating serotonergic modulation. This pathway exhibits enantioselectivity, as racemic ketoprofen does not comparably influence 5-HT3 receptor dynamics [8] [10].
  • Synergistic Interactions: Chiral recognition enables synergistic actions with other analgesics like tramadol through 5-HT3 receptor-dependent mechanisms, an effect not observed with racemic ketoprofen [8].

Table 2: Chirality-Dependent Non-COX Mechanisms of Dexketoprofen Trometamol

PathwayMechanismExperimental EvidenceEnantioselectivity
Nitric OxideInhibition of inducible NOS isoformsL-NAME reverses antinociception in formalin test(S)-enantiomer specific
Serotonergic5-HT3 receptor modulationTropisetron attenuates analgesia; synergy with tramadol>50x more potent than (R)-form
Central COX InhibitionBrain PGF suppressionIC50 6.2 nM in rat brain fragments47-fold selective vs (R)-enantiomer

Data synthesized from [2] [3] [8]

Comparative Pharmacodynamics of Racemic Ketoprofen vs. Dexketoprofen Trometamol

The enantiopure dexketoprofen trometamol exhibits superior pharmacodynamic properties compared to racemic ketoprofen, attributable to its optimized stereochemistry and enhanced pharmacokinetic profile:

Pharmacokinetic Advantages: The trometamol salt formulation yields earlier peak plasma concentrations (Tmax = 0.25-0.75 hours) versus racemic ketoprofen free acid (Tmax = 0.5-3 hours). This translates to a 50% reduction in time to meaningful pain relief in dental pain models (30 minutes vs 60 minutes for racemate) [6] [7]. Despite equivalent systemic exposure of the (S)-enantiomer (measured by AUC), dexketoprofen trometamol achieves higher early plasma concentrations (Cmax = 3.7 ± 0.72 mg/L at 30 minutes) that correlate with faster receptor occupancy at COX active sites [6].

Clinical Efficacy Correlates:

  • In osteoarthritis of the knee, dexketoprofen trometamol (25 mg TID) demonstrated significantly greater improvement in pain scores (p < 0.05) and physician assessments (75% vs 50% improvement) versus equimolar racemic ketoprofen (50 mg TID) after three weeks, despite delivering identical amounts of the active (S)-enantiomer [4].
  • Postoperative dental pain studies revealed that 25 mg dexketoprofen trometamol matched the peak analgesic effect of 50 mg racemic ketoprofen but with extended duration of action (6 hours vs 4 hours) and earlier onset (p < 0.05 at 30 minutes) [7].
  • Dose-response analyses demonstrate a plateau effect at 25 mg, where higher doses (50 mg) increase duration but not peak efficacy, indicating optimal receptor saturation at lower doses than required for racemic formulations [6].

Molecular Efficiency: The elimination of the inactive (R)-enantiomer reduces metabolic burden, as dexketoprofen undergoes direct glucuronidation without chiral inversion or significant oxidative metabolism. This contrasts with racemic ketoprofen, where the (R)-enantiomer undergoes partial (≤10%) unidirectional inversion to the (S)-form, contributing to interpatient variability [6].

Table 3: Pharmacodynamic Comparison of Dexketoprofen Trometamol and Racemic Ketoprofen

ParameterDexketoprofen Trometamol (25 mg)Racemic Ketoprofen (50 mg)Clinical Significance
Tmax (h)0.25-0.750.5-3.0Faster onset of analgesia
Time to Meaningful Pain Relief30 min60 minCritical for acute pain
Duration of Analgesia6 h4 hExtended therapeutic coverage
Synovial Fluid DispositionEquivalent (S)-enantiomer concentrationsEquivalent (S)-enantiomer concentrationsComparable target site exposure
Metabolic PathwayDirect glucuronidationChiral inversion + glucuronidationReduced metabolic variability

Data synthesized from [4] [6] [7]

The pharmacodynamic superiority of dexketoprofen trometamol ultimately resides in its molecular precision—delivering optimal concentrations of the therapeutically active enantiomer without the pharmacokinetic interference and metabolic noise introduced by the pharmacologically irrelevant (R)-enantiomer present in racemic formulations.

Properties

Product Name

Dexketoprofen trometamol

IUPAC Name

2-amino-2-(hydroxymethyl)propane-1,3-diol;(2S)-2-(3-benzoylphenyl)propanoic acid

Molecular Formula

C20H25NO6

Molecular Weight

375.4 g/mol

InChI

InChI=1S/C16H14O3.C4H11NO3/c1-11(16(18)19)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12;5-4(1-6,2-7)3-8/h2-11H,1H3,(H,18,19);6-8H,1-3,5H2/t11-;/m0./s1

InChI Key

QUZMDHVOUNDEKW-MERQFXBCSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O.C(C(CO)(CO)N)O

Isomeric SMILES

C[C@@H](C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O.C(C(CO)(CO)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.